molecular formula C20H21FN6O2S B2485457 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1171377-59-5

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2485457
CAS RN: 1171377-59-5
M. Wt: 428.49
InChI Key: RJIYVNOARXQEKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide often involves complex multi-step processes that can include reactions specific to the creation of the piperazine and pyrimidinyl components. While the specific synthesis of this compound is not detailed in available literature, related works on piperazine derivatives and pyrimidinyl compounds provide insights into the methods that might be employed. These methods can involve coupling reactions, use of protecting groups, and specific conditions tailored to yield high purity and selectivity of the desired product (Sikazwe et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their potential interaction with biological targets. The piperazine and pyrimidinyl moieties within the molecule can significantly influence its binding affinity and selectivity towards specific receptors or enzymes. Molecular structure analysis, possibly involving X-ray crystallography or NMR spectroscopy, provides insights into the conformational preferences and electronic distribution, which are vital for predicting the molecule's biological activity.

Chemical Reactions and Properties

Compounds containing piperazine and pyrimidinyl groups can undergo various chemical reactions, including N-alkylation, dealkylation, and sulfonation. These reactions can modify the molecule's chemical properties, influencing its solubility, stability, and biological activity. Arylpiperazine derivatives, for instance, undergo extensive metabolic transformations in the body, including N-dealkylation mediated by cytochrome P450 enzymes (Caccia, 2007).

properties

IUPAC Name

2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2S/c1-14-10-17(25-29-14)24-19(28)12-30-20-11-18(22-13-23-20)27-8-6-26(7-9-27)16-5-3-2-4-15(16)21/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIYVNOARXQEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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